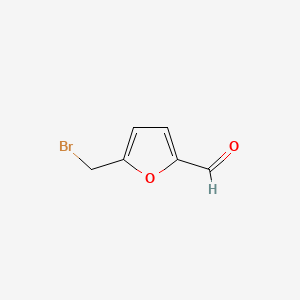

5-(Bromomethyl)-2-furaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-(bromomethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYHSCTYDCMXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192381 | |

| Record name | 5-(Bromomethyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39131-44-7 | |

| Record name | 5-(Bromomethyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39131-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-2-furaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039131447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Bromomethyl)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(bromomethyl)-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)-2-furaldehyde is a versatile bifunctional molecule that serves as a crucial building block in modern organic synthesis. Its unique structure, featuring both a reactive aldehyde and a benzylic-like bromide, allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 5-(bromomethyl)furan-2-carbaldehyde, is a derivative of furfural.[1] It is recognized for its utility as a key intermediate in the synthesis of a variety of chemical compounds.[1] The presence of both an aldehyde and a bromomethyl group on the furan ring imparts a high degree of reactivity and versatility to the molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO₂ | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| Appearance | Yellowish liquid with a strong, pungent odor | [1] |

| Melting Point | 60.2-60.7 °C | [1] |

| Boiling Point | 269.999 °C at 760 mmHg | [1] |

| Density | 1.667 g/cm³ | [1] |

| Flash Point | 117.092 °C | [1] |

| Refractive Index | 1.584 | [1] |

| CAS Number | 39131-44-7 | [2] |

Table 2: Computed Properties of this compound

| Property | Value | Reference(s) |

| XLogP3 | 0.9 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 187.94729 Da | [2] |

| Topological Polar Surface Area | 30.2 Ų | [2] |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the bromination of the readily available biomass-derived platform chemical, 5-(hydroxymethyl)-2-furaldehyde (HMF).

Experimental Protocol: Bromination of 5-(Hydroxymethyl)-2-furaldehyde (HMF)

This procedure outlines a typical method for the synthesis of this compound from HMF.

Materials:

-

5-(Hydroxymethyl)-2-furaldehyde (HMF)

-

Phosphorus tribromide (PBr₃) or another suitable brominating agent

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5-(hydroxymethyl)-2-furaldehyde in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a solution of phosphorus tribromide in anhydrous diethyl ether to the cooled HMF solution dropwise via the dropping funnel with continuous stirring. The molar ratio of HMF to PBr₃ should be carefully controlled, typically around 3:1.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Caption: Synthesis of this compound from HMF.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by its two functional groups: the aldehyde and the bromomethyl group. The aldehyde group is susceptible to nucleophilic attack and can undergo reactions typical of aldehydes, such as the Wittig reaction and condensation reactions. The bromomethyl group is an excellent electrophile and readily participates in nucleophilic substitution (Sₙ2) reactions.

Nucleophilic Substitution at the Bromomethyl Group

The C-Br bond in the bromomethyl group is activated by the adjacent furan ring, making it highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups at the 5-position of the furan ring.

This compound can react with alkoxides to form ethers, a classic example of the Williamson ether synthesis. This reaction is useful for introducing alkoxy side chains, which can modulate the solubility and biological activity of the resulting molecules.

Experimental Protocol: Synthesis of a 5-(Alkoxymethyl)-2-furaldehyde

-

Prepare the alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride in an anhydrous solvent such as THF or DMF.

-

To the solution of the alkoxide, add a solution of this compound in the same anhydrous solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic layer to obtain the crude ether, which can be purified by column chromatography.

Caption: Williamson Ether Synthesis with this compound.

Thiols are excellent nucleophiles and react readily with this compound to form thioethers. This reaction is efficient and proceeds under mild conditions.

Experimental Protocol: Synthesis of a 5-(Alkylthiomethyl)-2-furaldehyde

-

Dissolve the thiol in a suitable solvent such as ethanol or DMF.

-

Add a base, such as sodium hydroxide or potassium carbonate, to deprotonate the thiol and form the thiolate.

-

To this solution, add this compound and stir the mixture at room temperature.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over a drying agent, and concentrate to yield the thioether. Purify by column chromatography if necessary.

Caption: Reaction of this compound with a Thiol.

Reactions of the Aldehyde Group

The aldehyde group of this compound undergoes typical reactions of aromatic aldehydes.

The Wittig reaction is a powerful method for the formation of alkenes from aldehydes. This compound can be converted to a variety of vinylfuran derivatives using this reaction.

Experimental Protocol: Synthesis of a 5-(Bromomethyl)-2-(vinyl)furan Derivative

-

Prepare the phosphonium ylide by reacting a triphenylphosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like THF.

-

To the resulting ylide solution, add a solution of this compound in the same solvent at low temperature (e.g., 0 °C or -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic layer. The product can be purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Caption: Wittig Reaction of this compound.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features and Assignments |

| ¹H NMR | δ (ppm): ~9.6 (s, 1H, -CHO), ~7.3 (d, 1H, furan H-3), ~6.6 (d, 1H, furan H-4), ~4.6 (s, 2H, -CH₂Br) |

| ¹³C NMR | δ (ppm): ~177 (-CHO), ~159 (furan C-2), ~154 (furan C-5), ~122 (furan C-3), ~113 (furan C-4), ~25 (-CH₂Br) |

| IR (cm⁻¹) | ~2820, 2740 (C-H stretch of aldehyde), ~1670 (C=O stretch of aldehyde), ~1570, 1500 (C=C stretch of furan ring), ~1250 (C-O-C stretch of furan ring), ~650 (C-Br stretch) |

| Mass Spec (EI) | m/z: 188/190 [M]⁺ (characteristic bromine isotope pattern), 109 [M-Br]⁺, 81 [C₅H₅O]⁺ |

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a valuable synthon for the construction of complex molecular architectures found in many biologically active compounds.

-

Scaffold for Heterocyclic Synthesis: The furan ring serves as a core scaffold onto which various substituents can be introduced via reactions at the aldehyde and bromomethyl positions. This allows for the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.

-

Synthesis of Antiviral and Anticancer Agents: Furan-containing compounds have shown promise as antiviral and anticancer agents. This compound is a key starting material for the synthesis of nucleoside analogues and other heterocyclic systems with potential therapeutic applications.[1]

-

Linker for Bioconjugation: The reactive bromomethyl group can be used to attach the furan moiety to other molecules of interest, such as proteins or peptides, to create bioconjugates for targeted drug delivery or diagnostic applications.

Conclusion

This compound is a highly versatile and reactive chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its readily available starting material, 5-(hydroxymethyl)-2-furaldehyde, derived from biomass, further enhances its appeal as a sustainable building block. The ability to selectively functionalize either the aldehyde or the bromomethyl group provides a powerful tool for the synthesis of a diverse range of complex molecules, making it an indispensable reagent for researchers and professionals in the field of drug development.

Disclaimer: The experimental protocols provided in this document are for informational purposes only and should be carried out by trained professionals in a properly equipped laboratory. Appropriate safety precautions should always be taken.

References

An In-depth Technical Guide to 5-(Bromomethyl)-2-furaldehyde (CAS Number: 39131-44-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-furaldehyde is a furan derivative recognized for its role as a versatile building block in organic synthesis.[1] Its bifunctional nature, featuring both a reactive bromomethyl group and an aldehyde, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The furan scaffold is a common motif in many biologically active compounds, and the specific substitution pattern of this molecule allows for diverse chemical transformations. This guide provides a comprehensive overview of the available technical data on this compound, including its chemical properties, synthesis, reactivity, and applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 39131-44-7 | [2] |

| Molecular Formula | C₆H₅BrO₂ | [2] |

| Molecular Weight | 189.01 g/mol | |

| IUPAC Name | 5-(bromomethyl)furan-2-carbaldehyde | |

| Synonyms | 5-(Bromomethyl)-2-furancarboxaldehyde, 5-(Bromomethyl)furfural | [3] |

| Appearance | Yellowish liquid | [1] |

| Melting Point | 60.2-60.7 °C | [1] |

| Boiling Point | 269.999°C at 760 mmHg | [1] |

| Density | 1.667 g/cm³ | [1] |

| Flash Point | 117.092°C | [1] |

| Canonical SMILES | C1=C(OC(=C1)C=O)CBr | [2] |

Synthesis and Experimental Protocols

Generalized Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Bromination of 5-(Hydroxymethyl)-2-furaldehyde (Illustrative)

Disclaimer: This is an illustrative protocol and requires optimization for specific laboratory conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-(Hydroxymethyl)-2-furaldehyde in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Brominating Agent: Slowly add a brominating agent (e.g., phosphorus tribromide or a solution of hydrobromic acid in acetic acid) dropwise to the cooled solution while stirring. The reaction is exothermic and the temperature should be carefully monitored.

-

Reaction Monitoring: Allow the reaction to proceed at 0°C or room temperature, depending on the chosen reagent. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data

Complete, verified spectroscopic data for this compound is not consistently available. The following table provides expected chemical shifts and spectral characteristics based on the structure of the molecule and data from similar compounds.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Aldehyde proton (CHO): ~9.6 ppm (singlet)Furan ring protons: ~6.5-7.3 ppm (doublets)Bromomethyl protons (CH₂Br): ~4.5 ppm (singlet) |

| ¹³C NMR | Carbonyl carbon (C=O): ~177 ppmFuran ring carbons: ~110-160 ppmBromomethyl carbon (CH₂Br): ~25-30 ppm |

| IR (Infrared) | Carbonyl stretch (C=O): ~1670-1680 cm⁻¹C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹C-Br stretch: ~600-700 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 188 and 190 (due to bromine isotopes) |

Reactivity and Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceuticals due to its reactive nature. The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution, while the aldehyde group can undergo a variety of reactions such as condensation, oxidation, and reduction.

General Reactivity Profile

Caption: Key reactions of this compound in organic synthesis.

A notable, albeit indirect, application is in the synthesis of the H₂ receptor antagonist Ranitidine . While some synthetic routes for Ranitidine utilize the analogous 5-(chloromethyl)furfural, the reactivity of this compound makes it a suitable starting material for similar synthetic pathways. The synthesis would involve the reaction of the bromomethyl group with a nucleophile containing the rest of the Ranitidine side chain.

Illustrative Workflow for the Application in Drug Intermediate Synthesis

References

An In-depth Technical Guide to 5-(Bromomethyl)-2-furaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-furaldehyde, a derivative of the versatile platform chemical 5-hydroxymethylfurfural (HMF), is a key intermediate in the synthesis of a wide range of valuable compounds. Its bifunctional nature, featuring a reactive aldehyde and a bromomethyl group, makes it a crucial building block for the development of pharmaceuticals, agrochemicals, and novel materials. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis protocols, and potential applications, with a focus on its relevance to drug discovery and development.

Molecular Structure and Weight

This compound consists of a furan ring with a bromomethyl group at the 5-position and a formyl (aldehyde) group at the 2-position.

Molecular Formula: C₆H₅BrO₂[1][2]

Molecular Weight: 189.01 g/mol [1]

IUPAC Name: 5-(bromomethyl)furan-2-carbaldehyde[1]

Canonical SMILES: C1=C(OC(=C1)C=O)CBr[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, purification, and use in synthetic chemistry.

| Property | Value | Source |

| Physical State | Crystalline solid | [3] |

| Melting Point | 60.2-60.7 °C | LookChem |

| Boiling Point | 269.999 °C at 760 mmHg | LookChem |

| Density | 1.667 g/cm³ | LookChem |

| Flash Point | 117.092 °C | LookChem |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 187.94729 Da | [1] |

| Topological Polar Surface Area | 30.2 Ų | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved from biomass-derived carbohydrates such as fructose. The following protocol is based on a method for the production of 5-bromomethylfurfural (BMF) from fructose.

Protocol: Synthesis of this compound from Fructose

This protocol involves the acid-catalyzed dehydration and bromination of fructose in a biphasic system.

Materials:

-

Fructose

-

Potassium bromide (KBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Toluene

-

Water

-

10% Sodium bicarbonate solution

-

Reaction vessel equipped with a reflux condenser and a stirring system

Procedure:

-

Reaction Setup: In a reaction vessel, prepare a solution containing 18 g of fructose and 50 g of potassium bromide in 100 mL of water.

-

Addition of Organic Phase: Add 200 mL of toluene to the reaction vessel to create a two-phase system.

-

Heating and Stirring: Heat the reaction mixture in a water bath to 80 °C and begin vigorous stirring.

-

Acid Addition: Slowly add 20 mL of concentrated sulfuric acid dropwise over a period of 1 hour.

-

Reaction Monitoring: Maintain the reaction at 80-95 °C with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Filter the mixture to remove any solid byproducts (humins).

-

Phase Separation: Separate the organic phase (toluene layer).

-

Washing: Wash the organic phase with a 10% sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: The crude product in the toluene phase can be further purified by distillation or recrystallization to yield this compound.

Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the characterization of this compound would typically involve the following spectroscopic techniques. For reference, data for the closely related compound, 5-bromo-2-furaldehyde, is often available.[4][5][6]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the aldehyde proton (around 9.5-9.7 ppm), doublets for the furan ring protons (in the aromatic region), and a singlet for the bromomethyl protons (around 4.5-4.7 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals would include a peak for the aldehyde carbon (around 175-180 ppm), peaks for the furan ring carbons (in the aromatic region), and a peak for the bromomethyl carbon (around 20-30 ppm).

-

IR (Infrared) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the aldehyde (around 1670-1690 cm⁻¹), C-H stretching of the aldehyde, C-O-C stretching of the furan ring, and C-Br stretching. The IR spectrum for 2-furaldehyde shows characteristic C=O stretching vibrations in the region of 1600-1900 cm⁻¹.[7]

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Applications in Drug Discovery and Development

Furan derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[4][8][9][10][11][12] The reactivity of the aldehyde and bromomethyl groups in this compound allows for its use as a scaffold to synthesize a diverse library of derivatives for biological screening.

The furan ring can act as a bioisostere for other aromatic systems like benzene, offering different electronic and steric properties that can influence drug-receptor interactions and metabolic stability.[8] The electron-withdrawing nature of the substituents on the furan ring can enhance its biological activity.[8]

Signaling Pathways and Experimental Workflows

While specific signaling pathways targeted by this compound have not been extensively reported, the biological activities of furan derivatives are often attributed to their interaction with key cellular pathways. For instance, some furan-containing compounds have been shown to modulate the MAPK and PI3K/Akt signaling pathways, which are crucial in cell proliferation and survival.[4][9] The antimicrobial action of some furan derivatives, such as nitrofurans, involves the reduction of the nitro group within the bacterial cell to generate reactive intermediates that damage bacterial DNA and proteins.[8]

Below are diagrams illustrating a general experimental workflow for the synthesis and derivatization of this compound for biological screening, and a conceptual diagram of a potential signaling pathway targeted by bioactive furan derivatives.

Synthesis and screening workflow for this compound derivatives.

Conceptual PI3K/Akt signaling pathway potentially modulated by bioactive furan derivatives.

References

- 1. This compound | C6H5BrO2 | CID 11970491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BioOrganics [bioorganics.biz]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]

- 6. 5-Bromo-2-furaldehyde(1899-24-7) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacological activity of furan derivatives [wisdomlib.org]

- 11. ijabbr.com [ijabbr.com]

- 12. semanticscholar.org [semanticscholar.org]

Spectroscopic Profile of 5-(Bromomethyl)-2-furaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties of 5-(Bromomethyl)-2-furaldehyde, a key building block in organic synthesis. Due to the limited availability of directly published spectroscopic data for this specific compound, this document presents a detailed, predicted spectroscopic profile based on the analysis of closely related analogs and fundamental principles of spectroscopy. The guide includes predicted data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in clear, tabular formats. Furthermore, it outlines detailed, generalized experimental protocols for the acquisition of these spectra, intended to serve as a practical reference for researchers. A logical workflow for spectroscopic analysis in structural elucidation is also provided in a visual format.

Introduction

This compound is a bifunctional organic compound featuring a furan ring substituted with an aldehyde and a bromomethyl group. This combination of reactive moieties makes it a valuable intermediate in the synthesis of a wide range of pharmaceutical and materials science targets. Accurate structural characterization is paramount for its effective utilization. Spectroscopic techniques such as NMR, IR, and MS are fundamental to confirming the identity and purity of such compounds. This guide aims to provide a predictive yet thorough spectroscopic analysis of this compound to aid researchers in its identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known data of the analogous compound, 5-(chloromethyl)furfural, with adjustments made to account for the substitution of chlorine with bromine, and from established spectroscopic principles for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~9.60 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~7.25 | Doublet | 1H | Furan ring proton (H3) |

| ~6.60 | Doublet | 1H | Furan ring proton (H4) |

| ~4.65 | Singlet | 2H | Methylene protons (-CH₂Br) |

Prediction Basis: Data for 5-(chloromethyl)furfural shows the aldehyde proton at 9.60 ppm, furan protons at 7.18 and 6.56 ppm, and the methylene protons at 4.59 ppm.[1] A slight downfield shift is anticipated for the methylene protons due to the lesser electronegativity of bromine compared to chlorine.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~178.0 | C | Aldehyde carbonyl (C=O) |

| ~158.0 | C | Furan ring carbon (C2) |

| ~154.0 | C | Furan ring carbon (C5) |

| ~122.0 | CH | Furan ring carbon (C3) |

| ~112.0 | CH | Furan ring carbon (C4) |

| ~28.0 | CH₂ | Methylene carbon (-CH₂Br) |

Prediction Basis: Data for 5-(chloromethyl)furfural indicates chemical shifts at approximately 177.8 (CHO), 152.2, 161.0 (furan ring carbons), 123.2, 110.0 (furan ring CH), and 36.5 ppm (-CH₂Cl).[1] The most significant change is expected for the methylene carbon, which would shift upfield due to the "heavy atom effect" of bromine.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3120 | Medium | C-H stretch (furan ring) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1580, ~1470 | Medium | C=C stretch (furan ring) |

| ~1020 | Strong | C-O-C stretch (furan ring) |

| ~650 | Strong | C-Br stretch |

Prediction Basis: Based on characteristic absorption frequencies for aromatic aldehydes, furan rings, and alkyl bromides.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 188/190 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio) |

| 109 | Fragment ion corresponding to the loss of a bromine radical [M-Br]⁺ |

| 81 | Fragment ion corresponding to the loss of both bromine and carbon monoxide [M-Br-CO]⁺ |

Prediction Basis: The molecular weight of C₆H₅BrO₂ is approximately 189 g/mol . The presence of bromine will result in a characteristic M/M+2 isotopic pattern. Fragmentation is expected to involve the loss of the bromine atom and the carbonyl group.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the spinner in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which will improve the resolution of the spectra.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be taken to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

The final spectrum will be the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, direct insertion probe (DIP) with electron ionization (EI) is a common method.

-

A small amount of the sample is placed in a capillary tube at the end of the probe.

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

-

Data Acquisition:

-

The sample is heated, causing it to vaporize.

-

The vaporized molecules are bombarded with a beam of high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer according to their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for utilizing NMR, IR, and MS to elucidate the structure of an unknown organic compound like this compound.

Caption: Workflow for Spectroscopic Structural Elucidation.

Conclusion

While direct experimental spectra for this compound are not readily found in general scientific literature, a reliable prediction of its spectroscopic characteristics can be made based on the data of analogous compounds and established principles. This guide provides researchers with a robust set of expected data and practical experimental protocols to facilitate the identification and characterization of this important synthetic intermediate. The combined application of NMR, IR, and MS, as outlined in the workflow, remains the cornerstone of modern organic structure elucidation.

References

5-(Bromomethyl)-2-furaldehyde: A Technical Guide to its Solubility and Stability for Researchers and Drug Development Professionals

Introduction: 5-(Bromomethyl)-2-furaldehyde is a furan derivative of significant interest in medicinal chemistry and drug development due to its versatile reactivity, allowing for its use as a key building block in the synthesis of a wide array of pharmaceutical compounds. A thorough understanding of its solubility and stability is paramount for its effective handling, storage, and application in synthetic protocols, as well as for ensuring the quality and purity of resulting active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

This compound is a yellowish solid at room temperature with a strong, pungent odor. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂ | [1][2] |

| Molecular Weight | 189.01 g/mol | [1][2] |

| Melting Point | 60.2-60.7 °C | |

| Boiling Point | 269.999 °C at 760 mmHg | |

| Flash Point | 117.092 °C | |

| Density | 1.667 g/cm³ | |

| Appearance | Yellowish solid/liquid |

Solubility Profile

Table 2: Qualitative and Analog-Based Solubility of Furan Aldehydes

| Solvent | This compound (Qualitative) | 5-Bromo-2-furaldehyde (Analog Data) | Polarity |

| Water | Insoluble (predicted) | Insoluble | Polar Protic |

| Methanol | Soluble (predicted) | Soluble[3] | Polar Protic |

| Ethanol | Soluble (predicted) | Data not available | Polar Protic |

| Chloroform | Soluble (predicted) | Soluble[3] | Polar Aprotic |

| Dichloromethane | Soluble (predicted) | Data not available | Polar Aprotic |

| Diethyl Ether | Soluble (predicted) | Soluble[4] | Nonpolar |

| Carbon Tetrachloride | Soluble (predicted) | Soluble[4] | Nonpolar |

| Hexane | Sparingly soluble (predicted) | Data not available | Nonpolar |

| Acetonitrile | Soluble (predicted) | Data not available | Polar Aprotic |

| Dimethyl Sulfoxide (DMSO) | Soluble (predicted) | Data not available | Polar Aprotic |

| N,N-Dimethylformamide (DMF) | Soluble (predicted) | Data not available | Polar Aprotic |

Stability and Degradation

The stability of this compound is a critical factor for its storage and handling. As a furan derivative with an aldehyde and a reactive bromomethyl group, it is susceptible to degradation under various conditions.

General Stability: For the related compound, 5-bromo-2-furaldehyde, it is noted to be stable under recommended storage conditions but is incompatible with strong oxidizing agents and is sensitive to air.[3][5] The recommended storage temperature for 5-bromo-2-furaldehyde is 2-8 °C.[3][5][6] Similar precautions should be taken for this compound.

Degradation Pathways: While specific degradation pathways for this compound have not been elucidated in the literature, potential degradation routes can be inferred from the known chemistry of furan aldehydes and benzylic bromides.

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly in the presence of air or other oxidizing agents.

-

Hydrolysis: The bromomethyl group can be susceptible to hydrolysis, especially under neutral to basic pH conditions, to form 5-(hydroxymethyl)-2-furaldehyde.

-

Polymerization: Furan compounds, particularly aldehydes, can be prone to polymerization or resinification, often catalyzed by acid or heat.

-

Photodegradation: Exposure to light, especially UV light, may induce degradation.

A proposed degradation pathway for this compound is illustrated in the following diagram.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are provided below. These are general methods that can be adapted for specific laboratory requirements.

Protocol 1: Qualitative Solubility Determination

Objective: To qualitatively assess the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Solvents: Water, Methanol, Ethanol, Chloroform, Dichloromethane, Diethyl Ether, Hexane, Acetonitrile, DMSO, DMF, 5% w/v aqueous NaOH, 5% v/v aqueous HCl.

Procedure:

-

Add approximately 10 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Record the compound as "soluble," "sparingly soluble," or "insoluble."

-

Repeat for each solvent.

The workflow for this qualitative solubility testing is depicted in the following diagram.

Protocol 2: Stability Study under Forced Degradation Conditions

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

HPLC-grade solvents (Acetonitrile, Water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a UV detector

-

C18 HPLC column

-

pH meter

-

Oven

-

Photostability chamber

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

2. Forced Degradation Studies:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Keep at 60°C for 24 hours.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Keep a solid sample of the compound in an oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

3. Sample Analysis:

-

After the specified time, neutralize the acidic and alkaline samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze all samples by HPLC. A suitable starting HPLC method would be a C18 column with a mobile phase of acetonitrile and water gradient, with UV detection at a wavelength determined by the UV spectrum of this compound (e.g., around 280 nm).

-

Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

The logical flow of this stability testing protocol is shown in the diagram below.

Conclusion

This technical guide provides a summary of the currently available information on the solubility and stability of this compound. While quantitative data is sparse, the provided qualitative information, data from analogous compounds, and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this important synthetic intermediate. The inherent reactivity of the aldehyde and bromomethyl functionalities necessitates careful handling and storage to ensure the integrity of the compound. The outlined experimental procedures can be employed to generate specific in-house data to support process development, formulation, and regulatory filings.

References

An In-depth Technical Guide to 5-(Bromomethyl)-2-furaldehyde and its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)-2-furaldehyde (BMF) is a versatile bifunctional molecule derived from the renewable biomass feedstock, 5-hydroxymethylfurfural (HMF). The presence of both a reactive bromomethyl group and an aldehyde functionality makes BMF a valuable starting material for the synthesis of a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of BMF and its derivatives, focusing on their synthesis, chemical properties, and applications in drug discovery and development. Detailed experimental protocols for the synthesis of key derivatives and their biological evaluation are presented, along with tabulated quantitative data for easy comparison. Furthermore, this guide visualizes key synthetic and biological pathways to facilitate a deeper understanding of the chemistry and therapeutic potential of this important class of compounds.

Introduction

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] this compound, a derivative of furfural, serves as a crucial building block in organic synthesis for the development of novel pharmaceuticals and agrochemicals.[5] Its reactivity allows for the introduction of various functional groups, leading to the generation of large and diverse chemical libraries for high-throughput screening.

This guide will delve into the synthesis of BMF, its chemical characteristics, and the preparation of several important classes of its derivatives, including Schiff bases, thiosemicarbazones, and triazoles. The biological activities of these derivatives will be discussed, with a focus on their potential as anticancer and antimicrobial agents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅BrO₂ | [6] |

| Molecular Weight | 189.01 g/mol | [6] |

| CAS Number | 39131-44-7 | [6] |

| Appearance | Yellowish liquid or solid | [5] |

| Melting Point | 60.2-60.7 °C | [5] |

| Boiling Point | 269.999 °C at 760 mmHg | [5] |

| Density | 1.667 g/cm³ | [5] |

| Flash Point | 117.092 °C | [5] |

| IUPAC Name | 5-(bromomethyl)furan-2-carbaldehyde | [6] |

Synthesis of this compound

While various methods for the synthesis of halogenated furfurals exist, a common laboratory-scale approach involves the bromination of 5-hydroxymethylfurfural (HMF). A general workflow for this process is outlined below.

Figure 1: General workflow for the synthesis of this compound.

Key Derivatives of this compound and their Synthesis

The reactivity of the bromomethyl and aldehyde groups in BMF allows for the synthesis of a wide variety of derivatives. This section details the synthesis of three major classes: Schiff bases, thiosemicarbazones, and 1,2,3-triazoles.

Schiff Base Derivatives

Schiff bases are formed through the condensation reaction between the aldehyde group of BMF and a primary amine. These compounds have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects.[4][6][7]

Experimental Protocol: Synthesis of a this compound Schiff Base Derivative

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To the stirred solution, add the desired primary amine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 2 to 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Characterization: Characterize the final product using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Thiosemicarbazone Derivatives

Thiosemicarbazones are synthesized by reacting the aldehyde group of BMF with a thiosemicarbazide. These derivatives are known for their potent anticancer and antiviral activities.[1][8][9]

Experimental Protocol: Synthesis of a this compound Thiosemicarbazone Derivative

-

Preparation: Prepare a solution of this compound (1 equivalent) in a suitable solvent like ethanol.

-

Addition of Thiosemicarbazide: Add a solution of thiosemicarbazide or a substituted thiosemicarbazide (1 equivalent) in the same solvent to the aldehyde solution. A few drops of a mineral acid (e.g., H₂SO₄) can be added as a catalyst.

-

Reaction: Reflux the reaction mixture for 1 to 3 hours. Monitor the reaction by TLC.

-

Isolation: Cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with cold ethanol and dry it to obtain the pure thiosemicarbazone derivative. Recrystallization can be performed if necessary.

-

Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

1,2,3-Triazole Derivatives via Click Chemistry

The bromomethyl group of BMF can be readily converted to an azidomethyl group, which can then participate in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,2,3-triazole derivatives.[10][11][12][13][14] This approach allows for the efficient synthesis of a wide range of derivatives with potential anticancer and antimicrobial activities.[15][16][17]

References

- 1. scielo.br [scielo.br]

- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 3. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. Click Chemistry [organic-chemistry.org]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

- 16. researchgate.net [researchgate.net]

- 17. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

An In-depth Technical Guide to the Core Characteristics of the Furan Ring in 5-(Bromomethyl)-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Bromomethyl)-2-furaldehyde is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. The presence of a reactive bromomethyl group and an aldehyde function on a furan scaffold provides a unique platform for the synthesis of a diverse array of heterocyclic compounds. This technical guide delves into the core characteristics of the furan ring within this molecule, exploring its structure, reactivity, and spectroscopic properties. Detailed experimental protocols for its synthesis and key reactions are provided, alongside a comprehensive summary of its quantitative data. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom, which imparts distinct chemical and physical properties. In this compound, the furan ring is substituted at the 2- and 5-positions with an aldehyde and a bromomethyl group, respectively. This substitution pattern significantly influences the electron density distribution and reactivity of the furan core. The aldehyde group, being electron-withdrawing, deactivates the ring towards electrophilic substitution, while the bromomethyl group provides a handle for nucleophilic substitution reactions. This dual reactivity makes this compound a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

Structural and Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrO₂ | [2] |

| Molecular Weight | 189.01 g/mol | [2] |

| Appearance | Yellowish liquid or solid | [1] |

| Melting Point | 60.2-60.7 °C | [3] |

| Boiling Point | 269.999 °C at 760 mmHg | [3] |

| Density | 1.667 g/cm³ | [3] |

| CAS Number | 39131-44-7 | [2] |

Spectroscopic Characteristics of the Furan Ring

The spectroscopic data provides valuable insights into the structure and electronic environment of the furan ring in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.65 | s | -CHO |

| ~7.20 | d | Furan H-3 |

| ~6.50 | d | Furan H-4 |

| ~4.60 | s | -CH₂Br |

Predicted ¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | -CHO |

| ~159 | Furan C-5 |

| ~153 | Furan C-2 |

| ~124 | Furan C-3 |

| ~113 | Furan C-4 |

| ~25 | -CH₂Br |

Infrared (IR) and Raman Spectroscopy

Specific experimental IR and Raman spectra for this compound are not widely published. However, the characteristic vibrational modes can be anticipated based on its functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1680 | C=O stretch (aldehyde) |

| ~1580, ~1470 | C=C stretch (furan ring) |

| ~1250 | C-O-C stretch (furan ring) |

| ~650 | C-Br stretch |

Expected Raman Shifts:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (furan ring) |

| ~1680 | C=O stretch (aldehyde) |

| ~1470 | C=C stretch (furan ring) |

Reactivity of the Furan Ring and Substituents

This compound exhibits a rich and versatile reactivity profile, stemming from the interplay of its three key components: the furan ring, the aldehyde group, and the bromomethyl group.

Reactions Involving the Furan Ring

The furan ring, although aromatic, is less aromatic than benzene and can participate in reactions that involve the diene system.

-

Suzuki Coupling: The bromomethyl group does not directly participate in Suzuki coupling. However, the related compound, 5-bromo-2-furaldehyde, readily undergoes Suzuki-Miyaura cross-coupling reactions with various arylboronic acids in the presence of a palladium catalyst to form 5-aryl-2-furaldehydes.[6][7][8][9][10] This highlights the reactivity of a halogen substituent on the furan ring.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for various transformations.

-

Reduction: The aldehyde can be selectively reduced to an alcohol (5-(bromomethyl)furan-2-yl)methanol) using mild reducing agents like sodium borohydride (NaBH₄).[11][12][13]

-

Oxidation: Oxidation of the aldehyde group can lead to the corresponding carboxylic acid, 5-(bromomethyl)-2-furoic acid.

-

Wittig Reaction: The aldehyde readily undergoes the Wittig reaction with phosphorus ylides to form alkenes, providing a powerful tool for carbon-carbon bond formation.

Reactions of the Bromomethyl Group

The bromomethyl group is an excellent electrophilic site for nucleophilic substitution reactions.

-

Nucleophilic Substitution: It reacts with a wide range of nucleophiles, such as amines, azides, and phosphines, to introduce new functional groups at the 5-position. For example, reaction with sodium azide yields 5-(azidomethyl)-2-furaldehyde, which can be further reduced to 5-(aminomethyl)-2-furaldehyde.[14] Reaction with triphenylphosphine forms a phosphonium salt, a key intermediate for Wittig reactions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 5-methyl-2-furaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Materials:

-

5-Methyl-2-furaldehyde

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-furaldehyde in CCl₄.

-

Add NBS and a catalytic amount of AIBN to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

General Protocol for Suzuki Coupling with a Related Furan Halide

This protocol describes the Suzuki-Miyaura cross-coupling of 5-bromo-2-furaldehyde with an arylboronic acid.[7][8]

Materials:

-

5-Bromo-2-furaldehyde

-

Arylboronic acid

-

Palladium(0) catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-furaldehyde, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the key synthetic transformations of this compound and a general workflow for its synthesis and subsequent reactions.

Biological Significance and Applications

While specific signaling pathways involving this compound are not well-documented, furan derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[15] The reactivity of the bromomethyl and aldehyde groups allows for the facile generation of diverse libraries of compounds for biological screening. For instance, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor ligands in various therapeutic areas. The cytotoxicity of related compounds has been noted, suggesting potential applications in oncology, although further investigation is required to elucidate the specific mechanisms of action.[16]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The distinct reactivity of the furan ring, aldehyde, and bromomethyl groups provides a powerful platform for the construction of complex molecular architectures. This guide has provided a comprehensive overview of the key characteristics of the furan ring within this molecule, including its structural, spectroscopic, and reactive properties. The detailed experimental protocols and logical workflow diagrams offer practical guidance for researchers and professionals in the field. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C6H5BrO2 | CID 11970491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-Bromo-2-furaldehyde(1899-24-7) 1H NMR spectrum [chemicalbook.com]

- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. 5-Methylfurfural - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Reactivity of the Bromomethyl Group in Furaldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)-2-furaldehyde (BMF) is a versatile bifunctional molecule derived from biomass. It features a reactive bromomethyl group and an aldehyde functionality on a furan ring, making it a valuable building block in organic synthesis. The high reactivity of the bromomethyl group, akin to a benzylic bromide, allows for a diverse range of chemical transformations, positioning BMF as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1] This guide provides a comprehensive overview of the reactivity of the bromomethyl group in furaldehydes, with a focus on nucleophilic substitution, oxidation, and reduction reactions. Detailed experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate its application in research and development.

Core Reactivity: The Bromomethyl Group

The bromomethyl group at the 5-position of the furan ring is the primary site of reactivity. The furan ring, being aromatic, stabilizes the adjacent carbocation or transition state formed during nucleophilic substitution, rendering the bromine atom highly susceptible to displacement by a wide range of nucleophiles. This reactivity is analogous to that of benzylic halides. The reaction mechanism can proceed through either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions, the nature of the nucleophile, and the solvent.[2][3][4]

Nucleophilic Substitution Reactions

The bromomethyl group of this compound readily undergoes nucleophilic substitution with a variety of nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds. This versatility makes it a cornerstone for the synthesis of a wide array of furan derivatives.

Reaction with Oxygen Nucleophiles (Williamson Ether Synthesis)

The reaction of this compound with alcohols or phenols in the presence of a base affords the corresponding ethers. This reaction, a classic example of the Williamson ether synthesis, is a straightforward and efficient method for introducing alkoxy or aryloxy moieties.[4][5][6][7]

Table 1: Synthesis of 5-(Alkoxymethyl)-2-furaldehydes from 5-(Halomethyl)furfurals

| Halomethylfurfural | Alcohol | Base | Temperature (°C) | Time (h) | Yield (%) |

| BMF | Methanol | K₂CO₃ | 50 | 3 | >90 |

| CMF | Methanol | K₂CO₃ | 50 | 3 | >90 |

| BMF | Ethanol | K₂CO₃ | 50 | 3 | >90 |

| CMF | Ethanol | K₂CO₃ | 50 | 3 | >90 |

| BMF | 1-Propanol | K₂CO₃ | 50 | 3 | >90 |

| CMF | 1-Propanol | K₂CO₃ | 50 | 3 | >90 |

| BMF | 1-Butanol | K₂CO₃ | 50 | 3 | >90 |

| CMF | 1-Butanol | K₂CO₃ | 50 | 3 | >90 |

| CMF | 1-Pentanol | DIPEA | 65 | 6 | 94 |

| CMF | 1-Hexanol | DIPEA | 65 | 6 | 92 |

BMF: this compound; CMF: 5-(Chloromethyl)-2-furaldehyde; DIPEA: N,N-Diisopropylethylamine.

Reaction with Nitrogen Nucleophiles

Amines, azides, and other nitrogen-containing nucleophiles react with this compound to produce the corresponding aminomethyl derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, such as ranitidine analogues.[1][2]

Reaction with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols and thiourea, readily displace the bromide to form thioethers and isothiouronium salts, respectively. These sulfur-containing furan derivatives have applications in medicinal chemistry and materials science.

Oxidation Reactions

The bromomethyl group can be oxidized to an aldehyde, providing a route to the valuable dialdehyde, furan-2,5-dicarboxaldehyde (DFF). Common oxidation methods include the Sommelet reaction and oxidation with dimethyl sulfoxide (DMSO).[8][9]

Table 2: Oxidation of 5-(Halomethyl)furfural to Furan-2,5-dicarboxaldehyde (DFF)

| Starting Material | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of DFF (%) |

| This compound | Hexamethylenetetramine (HMTA) | Acetic Acid/Water | Reflux | 0.5 | ~34% (for similar substrates) |

| 5-(Hydroxymethyl)furfural | NaBr | DMSO | 150 | 18 | 85 |

| 5-Chloromethylfurfural | Pyridine N-oxide / Cu(OTf)₂ | Acetonitrile | 160 (MW) | 0.08 | 54 |

Reduction Reactions

The bromomethyl group can be reduced to a methyl group, yielding 5-methyl-2-furaldehyde. This transformation can be achieved through catalytic hydrogenation or by using reducing agents such as sodium borohydride in the presence of a catalyst.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

To a solution of the alcohol (1.2 equivalents) in a suitable solvent (e.g., THF, DMF), a base such as sodium hydride (1.2 equivalents) or potassium carbonate (2.0 equivalents) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes, after which a solution of this compound (1.0 equivalent) in the same solvent is added dropwise. The reaction is then stirred at room temperature or heated as required, and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4][5][6][7]

Protocol 2: Synthesis of 5-[[(2-Aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine

This protocol describes a key step in the synthesis of ranitidine intermediates. A solution of 1,1-bis(methylthio)-2-nitroethene and 5-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-furanmethanamine in dry dioxane is heated at 80°C for 6 hours. After the reaction, oxalic acid in dry dioxane is added, and the resulting crystalline solid is filtered, washed with dioxane, and dried to yield the product.[1]

Protocol 3: Sommelet Reaction for the Oxidation to Furan-2,5-dicarboxaldehyde

This compound is reacted with hexamethylenetetramine (urotropin) in a mixture of acetic acid and water. The reaction mixture is heated to reflux for a short period (e.g., 30-60 minutes). The intermediate quaternary ammonium salt undergoes hydrolysis to yield furan-2,5-dicarboxaldehyde. The product is then isolated by extraction and purified by crystallization or chromatography.[8][10][11]

Visualization of Synthetic Pathways

The following diagrams illustrate key synthetic transformations of this compound.

Caption: Nucleophilic substitution reactions of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. 5-Bromo-2-furaldehyde(1899-24-7) 1H NMR spectrum [chemicalbook.com]

- 7. 5-(((2-Aminoethyl)thio)methyl)-N,N-dimethyl-2-furanmethanamine hemifumarate | C24H40N4O6S2 | CID 72941783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. CN102351815A - Synthesis method of 5-bromo-2-furaldehyde - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to 5-(Bromomethyl)-2-furaldehyde: Synthesis, Reactivity, and Future Research Directions

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 5-(Bromomethyl)-2-furaldehyde (BMF) is a highly versatile bifunctional molecule derived from biomass. Possessing both a reactive aldehyde and a labile bromomethyl group on a stable furan core, BMF serves as an exceptional platform chemical for the synthesis of a diverse range of value-added products. Its applications span pharmaceuticals, agrochemicals, and advanced polymer materials.[1] This technical guide provides an in-depth overview of BMF's synthesis, core reactivity, and outlines promising avenues for future research and development, particularly in medicinal chemistry and materials science.

Introduction and Physicochemical Properties

This compound, a derivative of furfural, is recognized as a key intermediate for synthesizing complex organic molecules.[1] The molecule's significance lies in its dual reactivity: the aldehyde group is amenable to a wide array of condensation and oxidation/reduction reactions, while the bromomethyl group is an excellent electrophile for nucleophilic substitution. This unique combination allows for stepwise or orthogonal functionalization, making it a valuable synthon for creating molecular diversity.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrO₂ | [1][2] |

| Molecular Weight | 189.01 g/mol | [2] |

| CAS Number | 39131-44-7 | [1][3] |

| IUPAC Name | 5-(bromomethyl)furan-2-carbaldehyde | [2] |

| Appearance | Yellowish liquid / solid | [1] |

| Melting Point | 60.2-60.7 °C | [4] |

| Boiling Point | 269.999 °C at 760 mmHg | [4] |

| Density | 1.667 g/cm³ | [4] |

| Flash Point | 117.092 °C | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

| XLogP3 | 0.9 | [2] |

Synthesis and Characterization

The synthesis of BMF and its halogenated furan precursors is a critical area of research, focusing on improving yield, selectivity, and environmental sustainability. Traditionally, bromination of furan derivatives with molecular bromine suffered from poor regioselectivity and hazardous conditions.[5] Modern protocols have addressed these challenges.

Key Synthetic Routes

-

From 5-Hydroxymethylfurfural (HMF): HMF, a key bio-based platform chemical derived from the dehydration of C6 sugars, can be converted to BMF. The hydroxyl group is readily substituted by bromine, for instance, by reaction with a saturated solution of hydrogen bromide, although this process can be accompanied by significant tarring and yields around 40%.[6]

-

From Fructose: A direct method involves the dehydration-bromination of fructose in a two-phase system using a metal bromide (e.g., potassium bromide) and sulfuric acid as a catalyst.[6]

-

From 2-Furaldehyde: Direct bromination of 2-furaldehyde is possible. To overcome issues of low regioselectivity, newer methods employ ionic liquids like 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) as the brominating agent, which allows the reaction to proceed under milder conditions with high selectivity for the 5-position.[5][7]

Table 2: Comparison of Selected Synthesis Yields for Halogenated Furfurals

| Starting Material | Product | Brominating Agent / Method | Reported Yield | Reference |

| Fructose | 5-Bromomethylfurfural | Pyridine Perbromide | 30% | [6] |

| 5-Hydroxymethylfurfural | 5-Bromomethylfurfural | HBr in Diethyl Ether | 40% | [6] |

| 2-Furaldehyde | 5-Bromo-2-furaldehyde | [bmim]Br₃ (Ionic Liquid) | 88.1% | [5] |

| 2-Furaldehyde | 5-Bromo-2-furaldehyde | Patented Ionic Liquid Process | 87.6% | [7] |

Experimental Protocol: Synthesis of 5-Bromo-2-furaldehyde (Precursor)

This protocol is adapted from a solvent-free synthesis of a key precursor, demonstrating a modern, high-yield approach.[5]

-

Reagent Preparation: The brominating agent, 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃), is prepared by the dropwise addition of bromine (0.10 mol) to stirred 1-butyl-3-methylimidazolium bromide (0.10 mol) at room temperature, followed by stirring for 2 hours.

-

Reaction Setup: A 50 mL three-necked round-bottom flask is charged with [bmim]Br₃ (20 mmol) under a nitrogen atmosphere.

-

Bromination: Freshly distilled 2-furaldehyde (20 mmol) is added dropwise over 30 minutes.

-

Reaction Conditions: The reaction mixture is stirred at 40 °C for 2.5-3 hours.

-

Work-up: Upon completion, the mixture is extracted with petroleum ether (3 x 30 mL). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a 10% ethyl acetate-ether solution to yield 5-bromo-2-furaldehyde as yellowish crystals.

Spectroscopic Characterization

Precise characterization is essential for confirming the structure of BMF and its derivatives.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~9.6 (s, 1H, -CHO), δ ~7.3 (d, 1H, furan H-3), δ ~6.6 (d, 1H, furan H-4), δ ~4.6 (s, 2H, -CH₂Br) |

| ¹³C NMR (CDCl₃) | δ ~177 (-CHO), δ ~159 (C-5), δ ~153 (C-2), δ ~122 (C-3), δ ~114 (C-4), δ ~25 (-CH₂Br) |

| IR (KBr, cm⁻¹) | ~2830 (C-H, aldehyde), ~1680 (C=O, aldehyde), ~1570 (C=C, furan), ~1220 (C-Br) |

| Mass Spec (EI) | M⁺ peak at m/z 188/190 (reflecting ⁷⁹Br/⁸¹Br isotopes) |

Core Reactivity and Research Opportunities

The synthetic versatility of BMF stems from its two distinct reactive sites, which can be targeted to build molecular complexity.

Medicinal Chemistry and Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry. BMF is an ideal starting point for generating libraries of novel compounds for drug discovery. The introduction of bromine atoms into such structures can activate the molecule or introduce new biological effects.[7]

Derivatives of BMF have potential applications as antiviral, antiparasitic, antimalarial, anticancer, and antitumor drugs.[7] A key research area is the synthesis of BMF derivatives as kinase inhibitors, which are crucial in oncology. The furan scaffold can act as a hinge-binding motif, while the C5 side chain can be elaborated to interact with other regions of the ATP-binding pocket.

A primary research goal is to synthesize libraries of BMF derivatives and screen them for biological activity.

Table 4: Template for Reporting Biological Activity of BMF Derivatives

| Compound ID | R-Group at C5-CH₂- | Target | Assay Type | IC₅₀ (µM) |

| BMF-001 | -NH-(4-pyridyl) | MEK1 Kinase | Kinase Glo | Data |

| BMF-002 | -O-(phenyl) | p38 Kinase | LanthaScreen | Data |

| BMF-003 | -S-(2-thiazolyl) | EGFR Kinase | HTRF | Data |

| BMF-004 | -N₃ | Not Applicable | Cytotoxicity (MCF-7) | Data |

A structured approach is necessary to translate BMF's potential into viable drug candidates.